![molecular formula C11H12ClN3O2 B6610212 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride CAS No. 2247107-75-9](/img/structure/B6610212.png)
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a unique and complex compound known for its diverse applications in various fields of scientific research. Its intricate structure allows it to participate in a multitude of chemical reactions and biological processes, making it a compound of significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, a multi-step process is often employed. This generally involves the initial formation of the pyrimidine ring followed by the introduction of the aminomethyl group on the phenyl ring. Common reagents for these steps include:
Cyclization Agents: : Used to form the pyrimidine ring.
Amination Reagents: : For attaching the aminomethyl group.
Reaction conditions such as temperature, pH, and solvents are carefully controlled to optimize yield and purity. Industrial production typically scales up these methods with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions:
Oxidation: : Results in modifications to the functional groups, often making the molecule more reactive.
Reduction: : Typically reduces functional groups, leading to different derivatives.
Substitution: : Replaces certain atoms or groups within the molecule, often used to create derivatives with desired properties.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Such as lithium aluminum hydride.
Substitution Agents: : Such as halogens or alkylating agents.
Major Products
These reactions lead to the formation of derivatives that can be studied for various properties and applications.
Scientific Research Applications
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride finds use in multiple research domains:
Chemistry: : As a precursor or intermediate in synthetic organic chemistry.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential therapeutic agent or as part of drug delivery systems.
Industry: : Used in the development of new materials or chemicals.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Binding to Receptors: : Alters the function of biological receptors.
Enzyme Inhibition: : Modifies enzyme activity, affecting metabolic pathways.
Pathway Modulation: : Can influence cellular signaling pathways.
Comparison with Similar Compounds
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific structural features and reactivity patterns. Similar compounds include:
4-(aminomethyl)phenyl derivatives: : Differ in the pyrimidine component.
Tetrahydropyrimidine derivatives: : Vary in the attached functional groups.
Phenyl derivatives: : Without the aminomethyl substitution.
Properties
IUPAC Name |
5-[4-(aminomethyl)phenyl]-1H-pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-5-7-1-3-8(4-2-7)9-6-13-11(16)14-10(9)15;/h1-4,6H,5,12H2,(H2,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXVXUAMFBFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CNC(=O)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
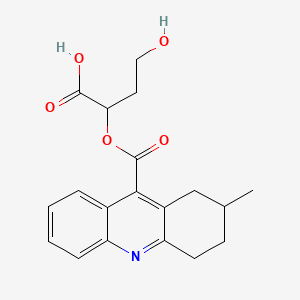
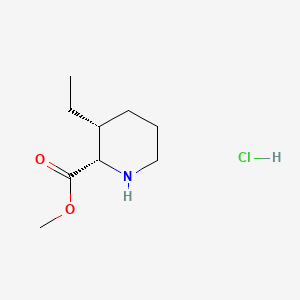
![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)
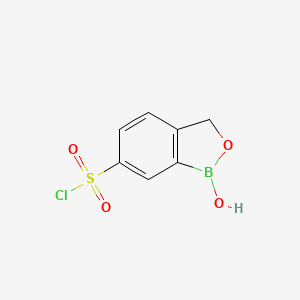
![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
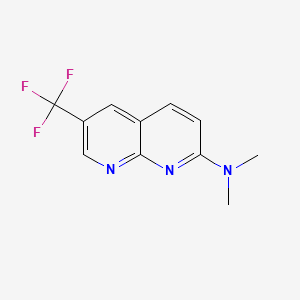
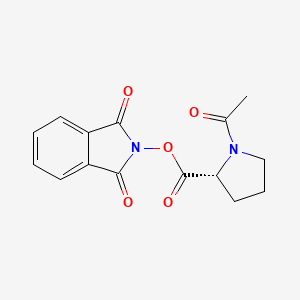

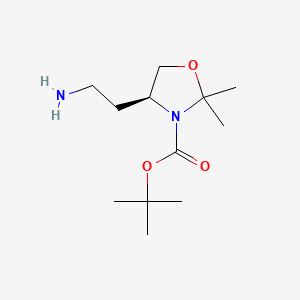
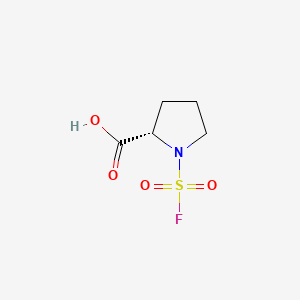
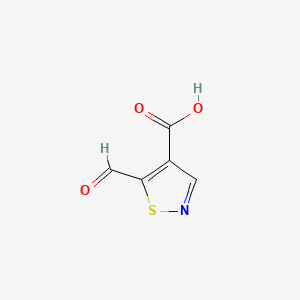
![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
